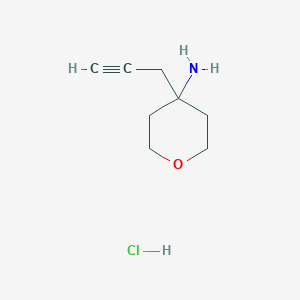

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

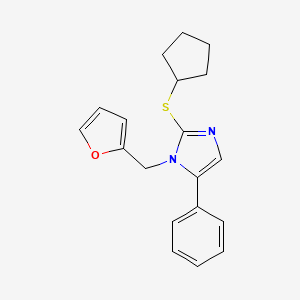

“4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride” is a chemical compound with the CAS Number: 1154884-36-2 . It has a molecular weight of 139.2 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is N-(2-propynyl)tetrahydro-2H-pyran-4-amine . The InChI Code is 1S/C8H13NO/c1-2-5-9-8-3-6-10-7-4-8/h1,8-9H,3-7H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 139.2 . More specific physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.科学研究应用

Synthesis and Characterization of Pterin Derivatives

Field

Bioorganic Chemistry

Application

A new alkyne functionalized pterin derivative was synthesized .

Method

The compound was synthesized through a reaction of 7-chloropterin with propargyl alcohol in the presence of sodium hydride .

Results

.

Solvent-free Synthesis of Propargylamines

Field

Green Chemistry

Application

Propargylamines are a class of compounds with many pharmaceutical and biological properties .

Method

This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

Results

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases .

Antimicrobial Activities of 1,2,3-Triazole Hybrids

Field

Medicinal Chemistry

Application

A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized . These compounds have notable therapeutic importance .

Method

The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Results

The compounds showed moderate to excellent activity against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae .

Synthesis of Chiral, Fluorescent Macrocycles

Field

Organic Chemistry

Application

Propargyl amides of carbohydrate-linked amino acids are used in the synthesis of a chiral, fluorescent macrocycle .

Method

The synthesis involves a 1,3-dipolar cycloaddition of propargyl amides of carbohydrate-linked amino acids and 9,10-bis (azidomethyl)anthracene .

Results

The result is a chiral, fluorescent macrocycle .

Antimicrobial Activities of 1,2,3-Triazole Hybrids

Method

The synthesis involves a Cu (I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Results

Palladium-catalyzed Concerted [4 + 1] Cyclization

Application

The transformation worked well to produce a series of 2-amino-4-cyanofurans with high efficiency and a broad reaction scope .

Method

The palladium-catalyzed [4 + 1] imidoylative cycloaddition of prop-2-yn-1-ones was concerted .

Results

The results showed that the reaction had high efficiency and a broad reaction scope .

安全和危害

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

IUPAC Name |

4-prop-2-ynyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.ClH/c1-2-3-8(9)4-6-10-7-5-8;/h1H,3-7,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNHIQZUFANTPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCOCC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-yn-1-yl)oxan-4-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2781731.png)

![2-(3,4-dimethoxyphenyl)-N-isobutyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2781732.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781736.png)

![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B2781738.png)

![N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2781739.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-chloro-4-fluorobenzene-1-sulfonamide](/img/structure/B2781741.png)

![1-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2781742.png)

![Ethyl 2-(acetylamino)-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B2781745.png)

![2-Chloro-N-[(2-methyl-6-oxopiperidin-3-yl)methyl]acetamide](/img/structure/B2781749.png)